molecular formula C14H13NO2 B12827378 2-Ethyl-6-phenylnicotinic acid

2-Ethyl-6-phenylnicotinic acid

Cat. No.: B12827378
M. Wt: 227.26 g/mol
InChI Key: DLTLOOWNZMOCJG-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives Nicotinic acids are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-phenylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored for its efficiency and scalability, although it requires careful management of by-products such as nitrous oxide.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-phenylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to activate certain receptors, such as the niacin receptor, which plays a role in lipid metabolism and anti-inflammatory responses . The activation of these receptors can lead to downstream effects, including the modulation of gene expression and enzyme activity.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role as a vitamin (Vitamin B3) and its use in treating pellagra.

    2-Methyl-6-phenylnicotinic Acid: A similar compound with a methyl group instead of an ethyl group at the 2-position.

    6-Phenylpyridine-2-carboxylic Acid: Another derivative with a phenyl group at the 6-position but lacking the ethyl group.

Uniqueness: 2-Ethyl-6-phenylnicotinic acid is unique due to the presence of both the ethyl and phenyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-ethyl-6-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-2-12-11(14(16)17)8-9-13(15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)

InChI Key

DLTLOOWNZMOCJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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